molecular formula C25H16N6O3 B15151037 Bis[4-(4-azidophenoxy)phenyl]methanone

Bis[4-(4-azidophenoxy)phenyl]methanone

Cat. No.: B15151037
M. Wt: 448.4 g/mol
InChI Key: RVGWONWUJLHABN-UHFFFAOYSA-N
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Description

Bis[4-(4-azidophenoxy)phenyl]methanone is an organic compound that features two azidophenoxy groups attached to a central methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4-azidophenoxy)phenyl]methanone typically involves the reaction of 4-azidophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the azidophenol acts as the nucleophile attacking the electrophilic carbon of the fluorobenzophenone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide functional groups, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4-azidophenoxy)phenyl]methanone can undergo various chemical reactions, including:

    Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide groups can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

    Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: Bis[4-(4-aminophenoxy)phenyl]methanone.

    Substitution: Bis[4-(4-triazolylphenoxy)phenyl]methanone.

    Oxidation: Various oxidized phenoxy derivatives, depending on the conditions.

Scientific Research Applications

Bis[4-(4-azidophenoxy)phenyl]methanone has several applications in scientific research:

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Medicinal Chemistry:

    Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.

    Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis[4-(4-azidophenoxy)phenyl]methanone largely depends on the specific application. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(4-aminophenoxy)phenyl]methanone: Similar structure but with amine groups instead of azides.

    Bis[4-(4-triazolylphenoxy)phenyl]methanone: Formed from the click reaction of Bis[4-(4-azidophenoxy)phenyl]methanone with alkynes.

    Bis[4-(4-hydroxyphenoxy)phenyl]methanone: Contains hydroxyl groups instead of azides.

Uniqueness

This compound is unique due to its azide functional groups, which enable it to participate in click chemistry reactions. This property makes it highly valuable for applications requiring specific and efficient molecular linking, such as in the synthesis of advanced materials and bioconjugation techniques.

Properties

Molecular Formula

C25H16N6O3

Molecular Weight

448.4 g/mol

IUPAC Name

bis[4-(4-azidophenoxy)phenyl]methanone

InChI

InChI=1S/C25H16N6O3/c26-30-28-19-5-13-23(14-6-19)33-21-9-1-17(2-10-21)25(32)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)29-31-27/h1-16H

InChI Key

RVGWONWUJLHABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N=[N+]=[N-])OC4=CC=C(C=C4)N=[N+]=[N-]

Origin of Product

United States

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